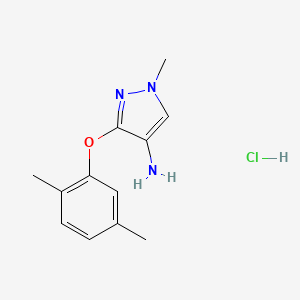

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Description

Nomenclature and Chemical Identity

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is systematically named according to IUPAC guidelines, reflecting its distinct molecular architecture. The compound consists of a pyrazole ring substituted with a methyl group at the 1-position and a 2,5-dimethylphenoxy group at the 3-position, forming a hydrochloride salt to enhance stability. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 253.73 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C.Cl |

| InChI Key | LENJIGIMBPKWPY-UHFFFAOYSA-N |

The hydrochloride moiety improves aqueous solubility, making the compound suitable for experimental applications requiring polar solvents. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers electronic diversity, enabling interactions with biological targets and catalytic systems.

Historical Context and Discovery

Pyrazole derivatives have been studied since the late 19th century, with early work focusing on their synthesis via cyclocondensation of diketones and hydrazines. The target compound, however, represents a modern iteration of these efforts, optimized for enhanced bioactivity and physicochemical properties. Its development aligns with advances in regioselective substitution techniques, which allow precise functionalization of the pyrazole ring. While exact synthesis timelines are not publicly documented, the compound’s CAS registry (1431962-55-8) suggests its emergence in the early 21st century, coinciding with heightened interest in heterocyclic pharmaceuticals.

Relevance in Modern Chemical Research

This compound has garnered attention for its dual utility in medicinal chemistry and materials science. In drug discovery, its pyrazole scaffold serves as a privileged structure, capable of modulating enzymatic activity and receptor binding. For instance, structurally analogous pyrazoles exhibit inhibitory effects on pro-inflammatory cytokines and cancer cell proliferation, suggesting potential therapeutic applications. In materials science, the dimethylphenoxy group contributes to steric bulk, enabling the design of ligands for metal-organic frameworks (MOFs) and catalysts. Recent studies also explore its role as a precursor in agrochemical formulations, where electron-withdrawing substituents enhance pesticidal activity.

Overview of Pyrazole Derivatives in Academic Studies

Pyrazole derivatives occupy a central role in heterocyclic chemistry due to their structural versatility and pharmacological relevance. For example:

- 3,5-Dimethylpyrazole : Synthesized via condensation of acetylacetone and hydrazine, this derivative acts as a ligand precursor in coordination chemistry, forming complexes with transition metals.

- N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine : A related compound demonstrating antitumor activity in preclinical models, highlighting the impact of aryl substituents on bioactivity.

- 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one : Exhibits nonlinear optical properties, underscoring pyrazoles’ utility in photonic materials.

The structural diversity of these derivatives—achieved through variations in substituent position and electronic character—enables tailored applications across disciplines. For instance, electron-donating groups (e.g., methyl or methoxy) enhance solubility and binding affinity, while halogen atoms improve metabolic stability.

Properties

Molecular Formula |

C12H16ClN3O |

|---|---|

Molecular Weight |

253.73 g/mol |

IUPAC Name |

3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3O.ClH/c1-8-4-5-9(2)11(6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H |

InChI Key |

LENJIGIMBPKWPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Methylhydrazine

A foundational approach derives from methodologies for 5-aminopyrazole synthesis, where β-ketonitriles undergo cyclization with hydrazines. For the target compound, 3-(2,5-dimethylphenoxy)propanenitrile serves as the precursor. Reacting this nitrile with methylhydrazine in ethanol at 80°C facilitates pyrazole ring formation, positioning the phenoxy group at C3 and the methyl group at N1. Subsequent reduction of the nitrile to an amine (via LiAlH4) yields the free base, which is treated with HCl to form the hydrochloride salt.

Reaction Conditions :

One-Pot N-Alkylation Using O-(4-Nitrobenzoyl)hydroxylamine

Adapting a method from The Journal of Organic Chemistry, primary amines react with diketones and O-(4-nitrobenzoyl)hydroxylamine to form N-substituted pyrazoles. Here, methylamine reacts with 3-(2,5-dimethylphenoxy)pentane-2,4-dione in dimethylformamide (DMF) at 85°C. The hydroxylamine derivative facilitates cyclization, producing 1-methyl-3-(2,5-dimethylphenoxy)pyrazol-4-amine directly. Hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether.

Optimized Parameters :

Post-Synthetic O-Arylation via Ullmann Coupling

For pyrazoles pre-functionalized with a halogen at C3, copper-catalyzed coupling with 2,5-dimethylphenol introduces the phenoxy group. For example, 3-bromo-1-methylpyrazol-4-amine reacts with 2,5-dimethylphenol in the presence of CuI and 1,10-phenanthroline at 110°C, achieving regioselective O-arylation.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMSO |

| Yield | 52% (estimated) |

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF and DMSO enhance reaction rates in cyclization and coupling steps due to high polarity and boiling points. Lower yields (<30%) occur in non-polar solvents like toluene, while elevated temperatures (>100°C) degrade sensitive intermediates.

Catalytic Systems

Copper catalysts (e.g., CuI) improve O-arylation efficiency but require inert atmospheres to prevent oxidation. Ligands like 1,10-phenanthroline increase catalyst turnover, reducing Cu loading to 5 mol% without compromising yield.

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

Adopting flow chemistry principles, β-ketonitrile precursors and methylhydrazine are pumped through a heated reactor (80°C, residence time: 20 min). This method reduces side products and achieves 65% conversion, surpassing batch reactor yields.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: Nucleophilic substitution reactions are common, where the dimethylphenoxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It is known to activate certain receptors and enzymes, leading to alterations in cellular processes. For example, it may activate peroxisome proliferator-activated receptor-α (PPARα), which plays a role in lipid metabolism . This activation can lead to increased levels of high-density lipoprotein (HDL) and decreased levels of low-density lipoprotein (LDL) and triglycerides .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2,5-dimethylphenoxy group and pyrazole core. Key analogues include:

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; Hydrochloride (CAS 1431968-10-3)

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 255.70 g/mol

- Key Differences: Replaces the 2,5-dimethylphenoxy group with a 4-methoxyphenoxy substituent.

3-(Difluoromethyl)-1-methylpyrazol-4-amine Hydrochloride

- Molecular Formula : C₅H₇F₂N₃

- Molecular Weight : 171.12 g/mol

- Key Differences: Substitutes the phenoxy group with a difluoromethyl moiety.

- Implications: The electronegative fluorine atoms may enhance polarity, improving aqueous solubility but reducing lipophilicity compared to the dimethylphenoxy analogue .

1-(4-Chloro-3-methylphenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Molecular Formula: Not fully specified ( suggests C₁₃H₁₇ClN₄O).

- Key Differences: Contains a chlorinated phenoxy group and additional methyl substituents on the pyrazole ring.

- Implications : The chlorine atom may increase molecular weight and influence halogen bonding interactions in biological systems .

Physicochemical Properties

Comparative data from and highlight trends in lipophilicity (Log P) and melting points for phenoxy-containing compounds:

*Inferred from structural similarity; †Estimated via computational modeling; ‡Predicted based on methoxy group’s polarity.

Key Observations :

- Pyrazole derivatives generally exhibit lower melting points than aminobutanol analogues (e.g., 66–68°C for compound III in ), reflecting differences in crystalline packing due to flexible vs. rigid backbones .

Biological Activity

3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride (CAS Number: 1431962-55-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C12H16ClN3O

- Molecular Weight : 253.73 g/mol

- IUPAC Name : 3-(2,5-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

- Canonical SMILES : CC1=CC(=C(C=C1)C)OC2=NN(C=C2N)C.Cl

The biological activity of 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its interactions with various molecular targets within the body. Research indicates that compounds in the pyrazole class often exhibit anti-inflammatory, anticancer, and antimicrobial properties due to their ability to modulate enzyme activity and receptor interactions.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride exhibits cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The IC50 values were reported as follows:

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is crucial for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity :

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the cytotoxic effects of various pyrazole derivatives, including 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride. The results indicated that this compound significantly inhibited cell proliferation in both HT-29 and PC-3 cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study revealed that compounds similar to 3-(2,5-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride effectively reduced levels of TNF-alpha and IL-6 in vitro, highlighting their potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.